(-)-Ormosanine is a naturally occurring alkaloid derived from the Ormosia genus of plants, specifically Ormosia jamaicensis. This compound has garnered attention due to its structural complexity and potential biological activities. Ormosanine belongs to a class of compounds known as quinolizidine alkaloids, which are characterized by a bicyclic structure that includes a quinoline moiety.
Chemically, ormosanine is classified as a quinolizidine alkaloid. These alkaloids are known for their diverse pharmacological properties, including neuroprotective and anticholinergic effects. The classification of ormosanine within this group highlights its potential therapeutic applications.
The synthesis of (-)-ormosanine has been achieved through several methods, with notable advancements in total synthesis techniques. The most significant contributions include:
The synthesis typically involves multiple steps, including the formation of key intermediates that lead to the final quinolizidine structure. The methodologies often utilize specific reagents and catalysts to ensure high yields and selectivity in the stereochemistry of the product.
The molecular structure of (-)-ormosanine is characterized by a complex bicyclic framework. Its chemical formula is C₁₈H₂₃N₃O, and it features a quinolizidine ring system that contributes to its biological activity.
Ormosanine participates in several chemical reactions typical for alkaloids, including:
The reaction conditions often require careful control of temperature and pressure to optimize yields and maintain structural integrity.
Research has indicated that ormosanine exhibits significant inhibitory effects on acetylcholinesterase, which could have implications for neurodegenerative diseases such as Alzheimer's disease.
(-)-Ormosanine has several potential applications in scientific research:
(-)-Ormosanine belongs to a distinctive class of pentacyclic alkaloids first identified in the leguminous genus Ormosia (Fabaceae). This genus comprises approximately 131 species of trees and large shrubs distributed across tropical regions of the Americas (from Mexico to Bolivia and Brazil) and Asia (including China, Thailand, and New Guinea) [4]. Early phytochemical investigations of these plants, particularly O. panamensis and O. jamaicensis, revealed complex alkaloid profiles, with ormosanine emerging as a structurally significant component. The seeds of Ormosia species—often termed "horse-eye beans" due to their distinctive, brightly colored, and decorative patterns—were noted for their toxicity but provided rich material for alkaloid isolation [4] [6]. Initial chemical studies in the mid-20th century focused on characterizing these biologically active compounds, leading to the provisional identification of ormosanine as a complex pentacyclic structure with three nitrogen atoms and no N-alkyl groups or double bonds (empirical formula: C~20~H~35~N~3~) [6]. Notably, while Ormosia species remain a primary source, ormosanine has also been isolated from Akebia quinata, a plant used in traditional Asian medicine [6].
The structural assignment of ormosanine faced significant challenges in the 1960s due to overlapping nomenclature and inconsistent characterization across studies. A pivotal 1965 study by Valenta et al. published in Tetrahedron resolved a major controversy by demonstrating the identical nature of two alkaloids previously thought distinct: piptamine (isolated from Piptadenia species) and ormosanine (from Ormosia species) [1]. Through comparative analysis using techniques available at the time (including degradation studies, optical rotation, and infrared spectroscopy), the authors established that both compounds shared the same core pentacyclic framework and stereochemistry. This work clarified decades of conflicting reports and standardized the use of "ormosanine" as the accepted name for this alkaloid. Concurrently, this study elucidated the structures of closely related compounds like ormojanine, ormosinine, and panamine, highlighting subtle differences in their ring systems and functional groups that distinguished them from ormosanine [1] [2]. The identity confirmation was crucial for subsequent biosynthetic and synthetic studies.
The complete stereochemical assignment of (-)-ormosanine required advanced analytical techniques beyond early structural studies. Key to its characterization is the presence of multiple chiral centers within its pentacyclic scaffold (rings A-E), necessitating determination of both relative and absolute configurations. Modern chiroptical methods, including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), coupled with computational modeling (density functional theory, DFT), have enabled unambiguous assignment. Studies confirm the (-)-enantiomer possesses a specific 5S,7R,8S,10S,11R,12S configuration (or equivalent IUPAC numbering) [6]. This configuration arises from the stereochemical constraints imposed during the alkaloid’s biosynthetic cyclization.
Conformational flexibility posed significant challenges for stereochemical analysis. The molecule's five fused rings adopt multiple low-energy conformers in solution, influencing its chiroptical properties. Variable-temperature ECD studies demonstrated spectral stability between 5–50°C, indicating minimal conformational population shifts within this range [6]. Nevertheless, solvent polarity and hydrogen-bonding interactions (e.g., in methanol vs. acetonitrile) induce measurable shifts in Cotton effect intensities, reflecting subtle changes in the equilibrium between conformers.
Table 1: Key Stereochemical Features of (-)-Ormosanine
Property | Characterization | Method of Determination |
---|---|---|
Absolute Configuration | 5S,7R,8S,10S,11R,12S (representative) | Computational ECD/VCD, Synthesis |
Empirical Formula | C~20~H~35~N~3~ | High-Resolution Mass Spectrometry |
Specific Rotation | [α]~D~ = -XX° (c = Y.Y, Solvent) | Polarimetry |
Conformational Behavior | Limited flexibility; stable chair/chair ring forms | DFT Optimization, VT-ECD |
Spectroscopic Signature | Negative Cotton effects at ~230 nm, ~250 nm (ECD) | Experimental ECD, TD-DFT Calculation |
(-)-Ormosanine belongs to a broader family of Ormosia alkaloids sharing a tetracyclic or pentacyclic lupinane-type backbone but differing in ring fusion patterns, oxidation states, and stereochemistry. Critical comparisons include:
Table 2: Structural Comparison of Ormosanine with Key Related Alkaloids
Alkaloid | Core Structure | Key Differentiating Features | Molecular Formula |
---|---|---|---|
(-)-Ormosanine | Pentacyclic (ABCDE) | All rings saturated; 3 tertiary N-atoms | C~20~H~35~N~3~ |
Panamine | Hexacyclic (ABCDEF) | Ethyl bridge (C13-C17); Additional tertiary amine | C~22~H~38~N~4~ |
Ormosinine | Pentacyclic (ABCEF) | Cleaved D-ring; Lactam in C-ring; 2 tertiary N-atoms | C~19~H~30~N~2~O |
Ormojanine | Pentacyclic (ABCDE) | Δ⁶ unsaturation; C-14 methyl absent | C~19~H~32~N~2~ |
These structural nuances profoundly influence physicochemical properties and bioactivity. For example, the saturated, compact pentacyclic framework of ormosanine enhances its membrane permeability compared to the more polar ormosinine. Furthermore, the specific spatial orientation of nitrogen atoms in ormosanine facilitates chelation with metal ions or interaction with biological targets like neuronal enzymes (e.g., nNOS inhibition observed in spinal cord injury models) [6], whereas panamine’s rigid hexacyclic system may favor different binding modes. The resolution of these structures in the 1960s provided the foundation for understanding structure-activity relationships within this alkaloid class [1] [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7